molecular formula C24H23NO4 B12108246 (9H-fluoren-9-yl)methyl (4-(dimethoxymethyl)phenyl)carbamate

(9H-fluoren-9-yl)methyl (4-(dimethoxymethyl)phenyl)carbamate

Cat. No.: B12108246
M. Wt: 389.4 g/mol
InChI Key: DZCNEQXPLJXLKB-UHFFFAOYSA-N
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Description

(9H-fluoren-9-yl)methyl (4-(dimethoxymethyl)phenyl)carbamate is a chemical compound with the molecular formula C24H23NO4 and a molecular weight of 389.44372 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-fluoren-9-yl)methyl (4-(dimethoxymethyl)phenyl)carbamate typically involves the reaction of 9H-fluoren-9-ylmethanol with 4-(dimethoxymethyl)phenyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

(9H-fluoren-9-yl)methyl (4-(dimethoxymethyl)phenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of (9H-fluoren-9-yl)methyl (4-(dimethoxymethyl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9H-fluoren-9-yl)methyl (4-(dimethoxymethyl)phenyl)carbamate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethoxymethyl group enhances its solubility and stability, making it suitable for various applications .

Properties

Molecular Formula

C24H23NO4

Molecular Weight

389.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[4-(dimethoxymethyl)phenyl]carbamate

InChI

InChI=1S/C24H23NO4/c1-27-23(28-2)16-11-13-17(14-12-16)25-24(26)29-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-14,22-23H,15H2,1-2H3,(H,25,26)

InChI Key

DZCNEQXPLJXLKB-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC

Origin of Product

United States

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